Comparative Lipophilicity (LogP) and Its Impact on Pharmacokinetic Prediction
Ethyl 2-fluoro-5-methylbenzoate exhibits a consensus LogP of 2.76 , representing a 38% increase in calculated lipophilicity compared to its methyl ester analog, Methyl 2-fluoro-5-methylbenzoate (LogP = 1.92) . This difference is quantitatively significant for predicting membrane permeability and oral absorption potential in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Consensus LogP = 2.76 (range 2.55-2.97 across 5 prediction methods) |
| Comparator Or Baseline | Methyl 2-fluoro-5-methylbenzoate (CAS 2967-93-3), LogP = 1.92 |
| Quantified Difference | ΔLogP = 0.84 (44% higher) |
| Conditions | In silico prediction using multiple computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) ; comparator LogP value from vendor specification |
Why This Matters
Higher lipophilicity often correlates with increased passive membrane diffusion and may influence the oral bioavailability of derived drug candidates, making this ethyl ester a distinct choice for optimizing ADME properties.
